molecular formula C6H13NO B13598544 3-Amino-1,3-dimethyl-cyclobutanol

3-Amino-1,3-dimethyl-cyclobutanol

Cat. No.: B13598544
M. Wt: 115.17 g/mol
InChI Key: XMTWUKWMWAKBND-UHFFFAOYSA-N
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Description

3-Amino-1,3-dimethyl-cyclobutanol is an organic compound that features a cyclobutane ring with an amino group and two methyl groups attached to it

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1,3-dimethyl-cyclobutanol can be achieved through several methods. One common approach involves the cyclization of suitable precursors under specific conditions. For example, the reaction of 3-amino-2,2-dimethylpropanoic acid with a dehydrating agent can lead to the formation of the cyclobutane ring. Another method involves the reduction of 3-nitro-1,3-dimethyl-cyclobutanone using a reducing agent like lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1,3-dimethyl-cyclobutanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into different amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce different amines or alcohols.

Scientific Research Applications

3-Amino-1,3-dimethyl-cyclobutanol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-1,3-dimethyl-cyclobutanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1,3-dimethyl-cyclobutane: Similar structure but lacks the hydroxyl group.

    3-Amino-1,3-dimethyl-cyclobutanone: Contains a carbonyl group instead of a hydroxyl group.

    3-Amino-1,3-dimethyl-cyclobutanamine: Features an additional amino group.

Uniqueness

3-Amino-1,3-dimethyl-cyclobutanol is unique due to the presence of both an amino group and a hydroxyl group on the cyclobutane ring

Properties

Molecular Formula

C6H13NO

Molecular Weight

115.17 g/mol

IUPAC Name

3-amino-1,3-dimethylcyclobutan-1-ol

InChI

InChI=1S/C6H13NO/c1-5(7)3-6(2,8)4-5/h8H,3-4,7H2,1-2H3

InChI Key

XMTWUKWMWAKBND-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(C1)(C)O)N

Origin of Product

United States

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